molecular formula C15H16N2O2S B2733183 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896292-20-9

2-benzamido-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2733183
CAS No.: 896292-20-9
M. Wt: 288.37
InChI Key: LWECYYGUCYUMRS-UHFFFAOYSA-N
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Description

2-Benzamido-N,4,5-trimethylthiophene-3-carboxamide (CAS 896298-17-2) is a high-purity chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This benzamido-thiophene carboxamide derivative is offered for research purposes exclusively. It is structurally analogous to compounds investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which are key targets in inflammation research . The core thiophene-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, with related structures being explored for various biological activities, including antiviral effects against targets like influenza virus hemagglutinin and enzyme inhibition such as xanthine oxidase . Researchers can utilize this compound as a building block in organic synthesis or as a key intermediate in developing novel therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-9-10(2)20-15(12(9)14(19)16-3)17-13(18)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECYYGUCYUMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Overview

2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows for diverse applications, particularly in the development of pharmaceuticals and as a tool for biological studies.

Medicinal Chemistry

Anti-inflammatory Properties
The compound has been studied as a potential selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. Research indicates that derivatives of this compound exhibit potent COX-2 inhibition with IC50 values ranging from 0.29 to 3.3 µM, showcasing its potential as an anti-inflammatory agent . This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating specific molecular pathways involved in cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer therapeutics.

Biological Research

Enzyme Inhibition Studies
The compound has been utilized to study its interactions with biological macromolecules, particularly enzymes. It has shown potential in inhibiting enzymes that play roles in various metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Molecular Mechanisms
Investigations into the molecular mechanisms of action reveal that this compound may alter the activity of specific enzymes involved in inflammatory responses. This interaction could provide insights into the development of drugs targeting inflammatory diseases .

Industrial Applications

Synthesis of Fine Chemicals
In an industrial context, this compound serves as an intermediate in the synthesis of specialized materials and fine chemicals. Its unique thiophene structure allows for modifications that can lead to new compounds with desirable properties for various applications in materials science.

Case Studies and Research Findings

Study FocusKey Findings
COX-2 InhibitionPotent selective COX-2 inhibitors with IC50 values between 0.29–3.3 µM; potential NSAID application .
Anticancer ActivityPreliminary studies indicate inhibition of cancer cell lines; further research needed.
Enzyme InteractionInvestigated for enzyme inhibition; potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

The saturation state of the thiophene ring significantly impacts physicochemical properties:

Compound Name Core Structure Saturation Molecular Formula Molecular Weight Evidence ID
2-Benzamido-N,4,5-trimethylthiophene-3-carboxamide Thiophene Aromatic C17H20N2O2S2* 348.48
2-Amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Partially saturated C18H20N2OS 312.43
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Ethyl-substituted tetrahydrobenzo[b]thiophene Partially saturated C18H22N2OS 314.45

*Note: The molecular formula for the target compound is inferred from BF26314 (), which shares the N,4,5-trimethylthiophene-3-carboxamide backbone but differs in the benzamido substituent.

Key Observations :

  • Aromatic thiophenes (e.g., the target compound) may exhibit stronger π-π stacking interactions, favoring target engagement in planar active sites .

Substituent Variations

Benzamido Group Modifications

The benzamido group at position 2 is a critical pharmacophore. Variations include:

Compound Name Benzamido Substituent Impact on Properties Evidence ID
BF26314 () 4-(Ethylsulfanyl)benzamido Introduces sulfur, enhancing lipophilicity
2-[3-(2,5-Dioxopyrrolidin-1-yl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide 3-(2,5-Dioxopyrrolidin-1-yl) Adds a polar, electron-deficient moiety
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () Ester (-COOEt) instead of carboxamide Reduces hydrogen-bonding capacity

Key Observations :

  • Ethylsulfanyl (BF26314) increases metabolic stability due to sulfur’s resistance to oxidative degradation .
  • Dioxopyrrolidinyl groups () may enhance solubility but introduce steric hindrance .
Carboxamide Group Modifications

The N-methylation pattern influences solubility and bioavailability:

Compound Name Carboxamide Substituents Molecular Weight Evidence ID
This compound -N(CH3), 4-CH3, 5-CH3 348.48
2-Amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -N-(4-methylphenyl) 324.42 (calc.)
2-(Acetylamino)-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide -N-Ph, acetylated amino 338.43 (calc.)

Key Observations :

  • Aryl substituents (e.g., -N-Ph in ) may enhance target affinity but increase molecular weight and logP .

Biological Activity

2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized through the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.
  • Introduction of the Benzamido Group : This is achieved via an amidation reaction where benzoyl chloride reacts with the amine group on the thiophene ring in the presence of a base like triethylamine.
  • Addition of the Carboxamide Group : The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve inhibition of specific bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of protein kinases and other enzymes involved in cell signaling pathways.
  • Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamideStructureAnticancerSimilar apoptosis-inducing properties
2-(4-(tert-butyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamideStructureAntimicrobialEnhanced activity due to tert-butyl substitution

The unique substitution pattern on the thiophene ring in this compound contributes to its distinct biological properties compared to other benzamido derivatives .

Case Studies

Recent studies have highlighted specific case evaluations:

  • Antibacterial Efficacy : A study reported that this compound showed high binding affinity to β-lactamase enzymes in resistant E. coli strains. This suggests potential as a novel β-lactamase inhibitor .
  • Anticancer Potential : In a series of experiments involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

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